FXa Binding Affinity of the 2‑Oxopiperidine‑Phenyl Sulfonamide Scaffold: Baseline of the Comparator Class
No direct FXa inhibition data for 941983‑01‑3 exist in the public domain. Apixaban, the most structurally related drug with the same 4‑(2‑oxopiperidin‑1‑yl)phenyl motif, exhibits an FXa Ki of 0.08 nM and an IC50 of 0.09 nM in purified human FXa assays [1]. The next‑most‑relevant sulfonamide‑linked series (N‑aryl‑3‑(arylsulfonylamino)‑piperidone FXa inhibitors) contains exemplar compound 55 with an FXa Ki of 0.043 nM [2]. These baselines establish the activity range attainable with the 2‑oxopiperidine‑phenyl‑sulfonamide architecture, but they cannot be directly attributed to 941983‑01‑3 in the absence of its own assay data.
| Evidence Dimension | FXa inhibitory constant (Ki) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Apixaban: FXa Ki = 0.08 nM [1]; Sulfonamidopiperidone 55: FXa Ki = 0.043 nM [2] |
| Quantified Difference | Cannot be calculated – target data missing |
| Conditions | Apixaban: purified human FXa, chromogenic substrate S-2765 [1]; Compound 55: human FXa enzymatic assay, fluorogenic substrate [2] |
Why This Matters
Establishes the therapeutic activity ceiling for the chemical class; any FXa‑targeted project must confirm where 941983‑01‑3 falls within this 100‑fold spectrum before committing to procurement.
- [1] Pinto, D. J. P., et al. Discovery of apixaban (BMS-562247). J. Med. Chem. 2007, 50, 5339–5356. View Source
- [2] Sulsky, R., et al. Sulfonamidolactam inhibitors of coagulation factor Xa. Bioorg. Med. Chem. Lett. 2008, 18, 4198–4202. View Source
